

Application Note: Comprehensive Analytical Characterization of Dichlorostrontium (SrCl₂)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *dichlorostrontium*

Cat. No.: B076808

[Get Quote](#)

Introduction: The Analytical Imperative for Strontium Chloride

Strontium chloride (SrCl₂) is a salt of strontium and chlorine that is fundamental to numerous applications, from providing the brilliant crimson color in pyrotechnics to its use in specialized glass manufacturing and metallurgy.^{[1][2]} In the biomedical field, it has been incorporated into toothpastes to reduce dentin hypersensitivity, and its radioactive isotope, strontium-89, is used in the treatment of bone cancer.^{[2][3]} The compound typically exists in its anhydrous (SrCl₂), dihydrate (SrCl₂·2H₂O), or, most commonly, hexahydrate (SrCl₂·6H₂O) form.^{[1][2][4]}

Given its diverse applications, particularly in pharmaceutical and high-purity material contexts, rigorous analytical characterization is not merely a procedural step but a critical requirement for ensuring safety, efficacy, and quality. The choice of analytical technique is dictated by the specific question being asked—whether it pertains to identity, purity, hydration state, or structural conformation. This guide provides a detailed overview of essential analytical techniques, explaining the causality behind methodological choices and offering robust protocols for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

A thorough characterization begins with an understanding of the fundamental properties of the material. These parameters are the first line of verification and are crucial for handling, formulation, and quality control. Strontium chloride is a white, odorless, crystalline solid.^{[3][5][6]}

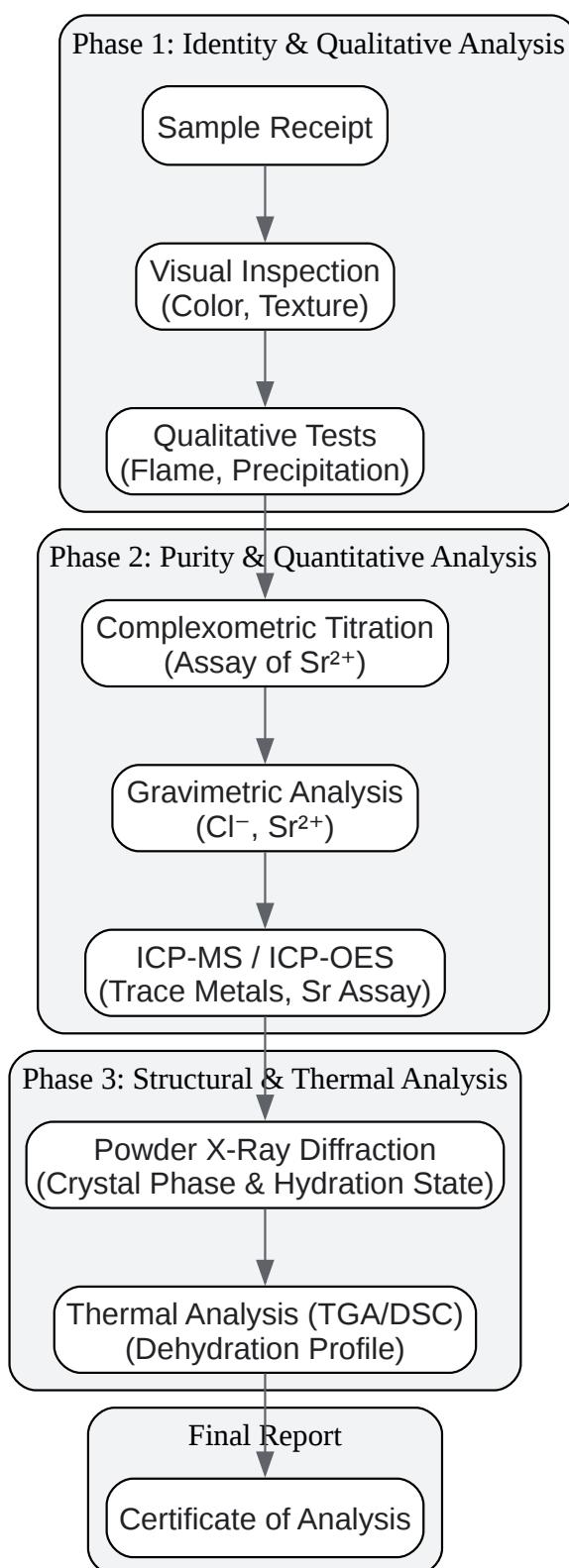

Its properties are intermediate between those of calcium chloride and the more toxic barium chloride.^[1]

Table 1: Key Physicochemical Properties of Strontium Chloride and its Hydrates

Property	Anhydrous (SrCl_2)	Dihydrate ($\text{SrCl}_2 \cdot 2\text{H}_2\text{O}$)	Hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$)
Molar Mass	158.53 g/mol ^{[1][2]}	194.56 g/mol (Calculated)	266.62 g/mol ^{[1][2]}
Appearance	White crystalline solid ^{[3][5]}	White crystalline solid	White crystalline solid ^[2]
Density	3.052 g/cm ³ ^{[1][2][4]}	2.672 g/cm ³ ^{[1][2]}	1.930 g/cm ³ ^{[1][2][4]}
Melting Point	874 °C ^{[1][2][4]}	Decomposes	61 °C (decomposes) ^{[1][2][4]}
Boiling Point	1,250 °C ^{[1][2][4]}	N/A	N/A
Solubility in Water	53.8 g/100 mL (20 °C) ^{[1][2]}	N/A	106 g/100 mL (0 °C) ^{[1][2]}
Refractive Index (n D)	1.650 ^{[2][4]}	1.594 ^{[2][4]}	1.536 ^{[2][4]}
Crystal Structure	Fluorite (deformed rutile) ^{[1][4]}	N/A	N/A

Workflow for Comprehensive SrCl_2 Characterization

A logical and systematic workflow ensures that all aspects of the material are thoroughly investigated. The process typically moves from basic identity confirmation to quantitative purity and finally to detailed structural analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the multi-step characterization of SrCl_2 .

Identity and Qualitative Confirmation

Before undertaking complex quantitative analysis, it is essential to confirm the identity of the salt. Simple, rapid chemical tests provide the first layer of evidence.

Protocol: Flame Test for Strontium (Sr^{2+})

Principle: Strontium compounds, when introduced into a flame, emit a characteristic and intense crimson red color. This is due to the excitation of electrons to higher energy levels, which then emit photons at a specific wavelength upon returning to their ground state.

Methodology:

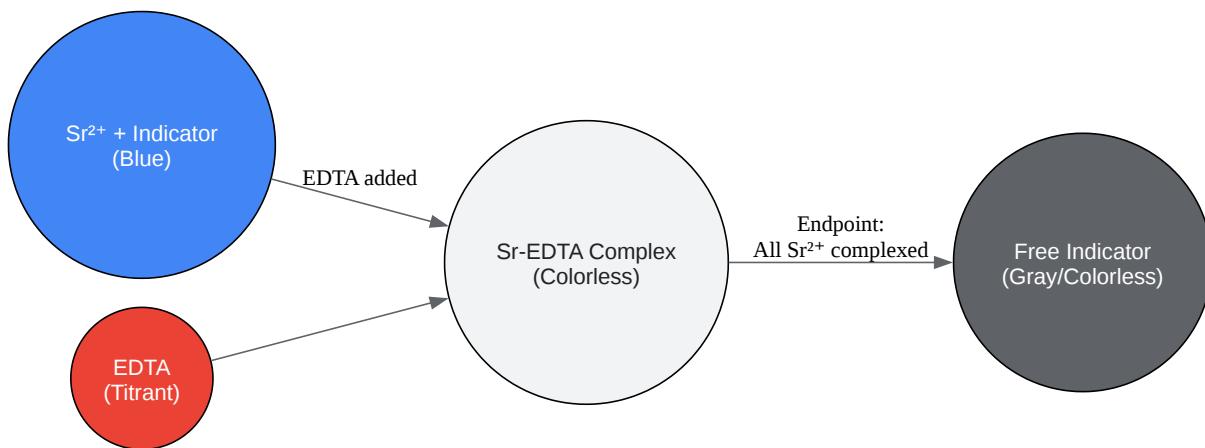
- Obtain a clean platinum or nichrome wire loop. Clean it by dipping it into concentrated hydrochloric acid and heating it in a Bunsen burner flame until no color is imparted.
- Moisten the loop with deionized water.
- Dip the moist loop into a small sample of the solid strontium chloride to adhere some of the powder.
- Introduce the loop into the edge of a hot, non-luminous Bunsen burner flame.
- Observation: A brilliant crimson red color confirms the presence of strontium.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Precipitation Tests for Cation (Sr^{2+}) and Anion (Cl^-)

Principle: The identity of ions in a solution can be confirmed by their reaction with specific reagents to form precipitates with known characteristics (color and solubility).

Methodology:

- **Solution Preparation:** Prepare a ~5% aqueous solution of the strontium chloride sample by dissolving approximately 5 g in 100 mL of deionized water.[\[10\]](#)
- **Test for Strontium (Sr^{2+}):**


- To 5 mL of the sample solution, add a few drops of ammonium sulfate solution.
- Observation: The formation of a white precipitate (SrSO_4) indicates the presence of strontium.[11]
- Test for Chloride (Cl^-) - Silver Nitrate Test:
 - To 5 mL of the sample solution, add a few drops of dilute nitric acid, followed by a few drops of silver nitrate (AgNO_3) solution.
 - Observation: The formation of a curdy white precipitate (AgCl) is indicative of the chloride ion.[6][7]
 - Confirmation: Add ammonium hydroxide solution to the precipitate. The precipitate should dissolve, confirming it is silver chloride.[6]

Quantitative Analysis for Assay and Purity

Quantitative methods are employed to determine the exact amount of strontium chloride in a sample (assay) and to quantify any impurities.

Complexometric Titration for Strontium Assay

Principle: This is the standard method for determining the concentration of metal ions like Sr^{2+} . [10] Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with strontium ions. A metallochromic indicator, which changes color when it is free versus when it is complexed with the metal, is used to detect the endpoint of the titration.

[Click to download full resolution via product page](#)

Caption: Principle of Complexometric EDTA Titration for Strontium.

Protocol: Assay of SrCl₂·6H₂O by EDTA Titration

This protocol is adapted from the ACS Reagent Chemicals specifications.[10]

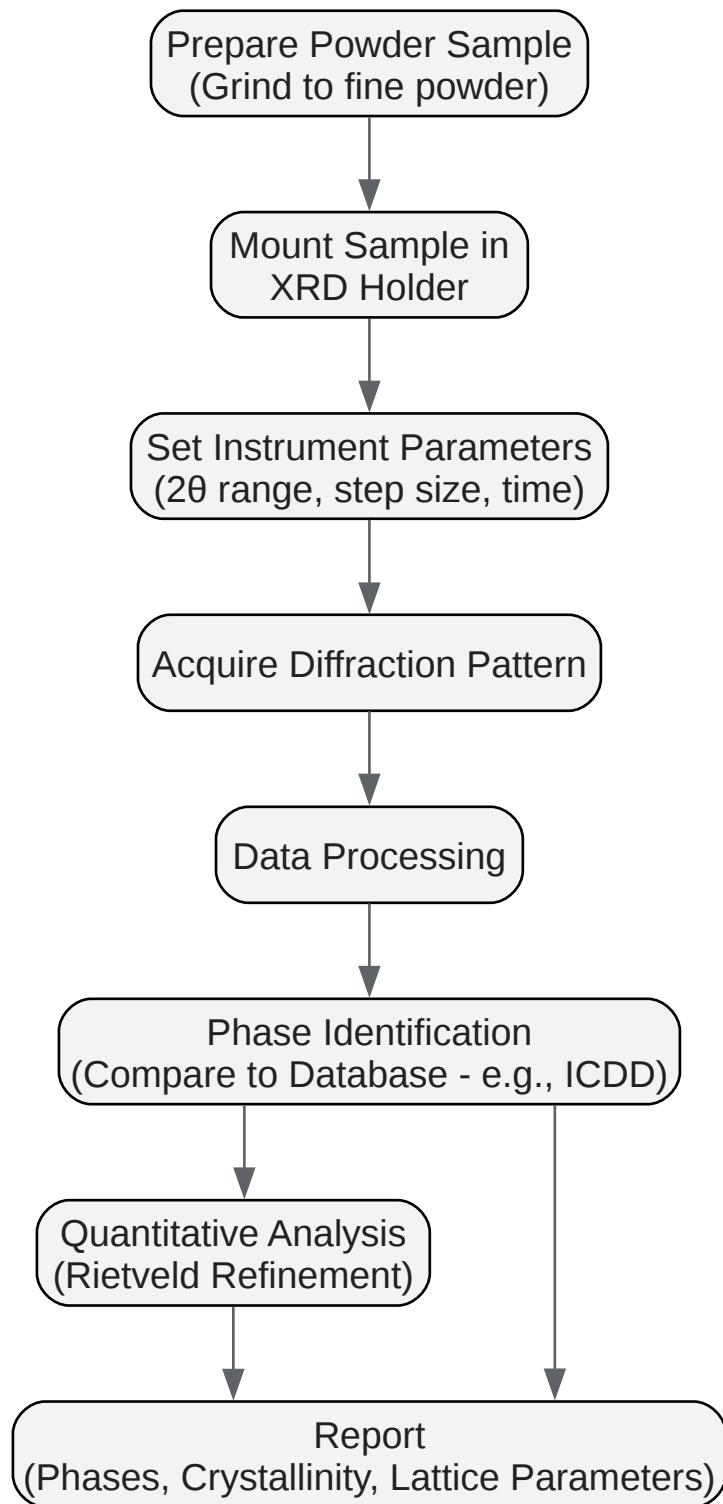
- Preparation: Accurately weigh approximately 1.0 g of the strontium chloride hexahydrate sample.
- Dissolution: Transfer the sample to a 250 mL beaker and dissolve it in 50 mL of deionized water.
- Buffering and Indication: Add 5 mL of diethylamine buffer and approximately 35 mg of methylthymol blue indicator mixture. The solution should turn blue.
- Titration: Immediately titrate the solution with a standardized 0.1 M EDTA volumetric solution.
- Endpoint: The endpoint is reached when the blue color of the solution turns to a colorless or gray hue.[10]

- Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02666 g of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$.[\[10\]](#)
 - % Assay = $(\text{Volume of EDTA (mL)} * \text{Molarity of EDTA} * 266.62 \text{ g/mol} * 100) / (\text{Sample Weight (g)} * 1000)$

Elemental Analysis by Inductively Coupled Plasma (ICP)

Principle: ICP-MS (Mass Spectrometry) and ICP-OES (Optical Emission Spectrometry) are highly sensitive techniques for elemental analysis. The sample is introduced into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms and ions relax to a lower energy state. ICP-MS separates and counts the ions based on their mass-to-charge ratio. These methods are ideal for determining the strontium assay with high precision and for quantifying trace metallic impurities (e.g., Barium, Calcium, Magnesium, Iron).[\[10\]](#)[\[12\]](#)

Protocol: Sample Preparation for ICP Analysis


- Stock Solution: Accurately weigh 10.0 g of the sample.
- Dissolution: Transfer the sample to a 100 mL volumetric flask. Dissolve with deionized water.
- Acidification: Add 5 mL of high-purity nitric acid to stabilize the ions in solution.[\[10\]](#)
- Dilution: Dilute the solution to the 100 mL mark with deionized water. This creates a 10% w/v sample stock solution.[\[10\]](#)
- Working Standards & Samples: Prepare working standards and further dilute the sample stock solution as required for the specific instrument's linear range. For serum or biological samples, a direct dilution (e.g., 1:29 v/v) in an acidic solution with an internal standard like Germanium (Ge) is effective.[\[13\]](#)

Structural and Phase Characterization

It is crucial to determine the crystalline form and hydration state of the strontium chloride, as this affects its stability, solubility, and reactivity.

X-Ray Diffraction (XRD)

Principle: XRD is the definitive technique for identifying crystalline phases. A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystal lattice planes at specific angles, according to Bragg's Law ($n\lambda = 2d \sin\theta$).^[14] The resulting diffraction pattern is a unique "fingerprint" of the crystalline structure. It can unequivocally distinguish between the anhydrous, dihydrate, and hexahydrate forms of SrCl_2 and identify any crystalline impurities.^{[15][16]} The anhydrous form of SrCl_2 adopts a fluorite-type structure.^{[1][4]}

[Click to download full resolution via product page](#)

Caption: Workflow for Powder X-Ray Diffraction (XRD) Analysis.

Protocol: Powder XRD Analysis of Strontium Chloride

- Sample Preparation: Gently grind the strontium chloride sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
- Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
- Data Acquisition: Place the sample holder in the diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) with an appropriate step size and scan speed.
- Data Analysis:
 - Phase Identification: Compare the positions and relative intensities of the diffraction peaks in the experimental pattern with reference patterns from a crystallographic database (e.g., the ICDD PDF database) to identify the phases present.[16]
 - Quantitative Analysis: Use methods like Rietveld refinement to determine the relative amounts of each hydrate phase if a mixture is present.[15]

Thermal Analysis (TGA/DSC)

Principle: Thermal analysis measures changes in a material's physical properties as a function of temperature.

- Thermogravimetric Analysis (TGA): Measures changes in mass. For $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$, TGA is used to observe the stepwise loss of water molecules upon heating, revealing the dehydration temperatures and stoichiometry of the hydrates.[4]
- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample. It detects endothermic events (like dehydration and melting) and exothermic events (like crystallization).

Expected Results: Dehydration of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ begins above 61 °C, and full dehydration to the anhydrous form occurs by 320 °C.[1] TGA will show distinct mass loss steps corresponding to the transitions from hexahydrate to intermediate hydrates and finally to the anhydrous form.[4][15]

Protocol: TGA/DSC of Strontium Chloride Hexahydrate

- Sample Preparation: Accurately weigh 5-10 mg of the $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ sample into an aluminum or ceramic TGA/DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
- Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a controlled atmosphere (e.g., nitrogen purge gas) from ambient temperature to ~ 400 $^{\circ}\text{C}$.
- Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for corresponding endothermic peaks. Correlate the percentage mass loss at each step with the theoretical water content of the different hydrate forms.

Conclusion

The comprehensive characterization of **dichlorostrontium** requires a multi-technique approach. The protocols and principles outlined in this guide provide a robust framework for confirming the identity, quantifying the purity, and determining the structural and thermal properties of SrCl_2 . From simple flame tests to sophisticated XRD and ICP-MS analyses, each technique provides a critical piece of information, ensuring that the material meets the stringent quality and performance standards required for its intended application.

References

- Properties of SrCl_2 . (n.d.). Google Cloud.
- Strontium Chloride Formula: Properties, Chemical Structure and Uses. (n.d.). Extramarks.
- Strontium Chloride Analysis - Salt Analysis Guide. (n.d.). HomeLab.
- Strontium Chloride Structure – SrCl_2 . (n.d.). BYJU'S.
- Strontium Chloride Hexahydrate | ACS Reagent Chemicals. (2017). ACS Publications.
- Strontium chloride. (n.d.). Wikipedia.
- Strontium Chloride Analysis | PDF | Salt (Chemistry) | Ammonium. (n.d.). Scribd.
- STRONTIUM CHLORIDE. (n.d.). atamankimya.com.
- Chemistry of Strontium in Natural Water. (n.d.). USGS Publications Warehouse.
- Strontium Chloride Salt Analysis | PDF. (n.d.). Scribd.
- Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects. (n.d.). PubMed.

- Shin, J., et al. (2025). Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage. RSC Publishing.
- Strontium Chloride | PDF | Ammonium | Salt (Chemistry). (n.d.). Scribd.
- Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry. (n.d.). PMC - NIH.
- Application Note: Characterization of Strontium Sulfite by X-ray Diffraction (XRD) Analysis. (n.d.). Benchchem.
- Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis. (2024). PMC - NIH.
- Salt Analysis |Group 5 | Strontium Chloride |Chemistry. (2022). YouTube.
- X-ray Diffraction and Characterisation of Materials. (n.d.). University of Warwick.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Strontium chloride - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. byjus.com [byjus.com]
- 4. webqc.org [webqc.org]
- 5. extramarks.com [extramarks.com]
- 6. saltanalysis.com [saltanalysis.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an

Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of strontium in human serum by ICP-MS using alternate analyte-free matrix and its application to a pilot bioequivalence study of two strontium ranelate oral formulations in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcd.ie [tcd.ie]
- 15. Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage - Journal of Materials Chemistry A (RSC Publishing)
DOI:10.1039/D5TA02326B [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of Dichlorostrontium (SrCl₂)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076808#analytical-techniques-for-dichlorostrontium-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com